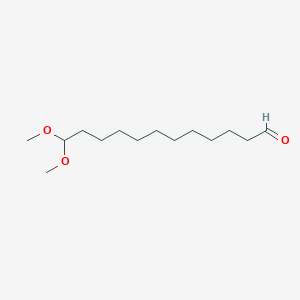

Dodecanal, 12,12-dimethoxy-

Description

Contextualization within Acetal (B89532) and Fatty Aldehyde Chemistry

Dodecanal (B139956), 12,12-dimethoxy- is structurally characterized by a long, 12-carbon alkyl chain, classifying it as a fatty aldehyde derivative. The presence of the dimethoxy acetal group at the terminus of this chain is a key feature. Acetals are functional groups consisting of two ether groups attached to the same carbon atom. They are formed by the reaction of an aldehyde or ketone with an excess of an alcohol in the presence of an acid catalyst. researchgate.net In the case of Dodecanal, 12,12-dimethoxy-, the parent aldehyde is dodecanal, and the alcohol is methanol (B129727).

The acetal group serves as a protecting group for the aldehyde functionality. Aldehydes are generally reactive compounds, susceptible to oxidation, reduction, and various nucleophilic addition reactions. By converting the aldehyde to an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde group. The acetal can later be hydrolyzed back to the original aldehyde under acidic conditions. This protective role is fundamental in multi-step organic syntheses where precise control over reactive sites is crucial.

Fatty aldehydes, such as the parent compound dodecanal, are naturally occurring molecules found in various essential oils and play a significant role in the flavor and fragrance industry. wikipedia.orgnih.gov They are also important intermediates in biochemical pathways and industrial processes. nih.govchemimpex.com The conversion of fatty aldehydes to their acetal derivatives, like Dodecanal, 12,12-dimethoxy-, offers enhanced stability, making them easier to handle and store. nih.gov This stability is particularly advantageous in applications where the volatile and reactive nature of the free aldehyde would be problematic.

Evolution of Research Perspectives on Dodecanal, 12,12-dimethoxy-

Initial research interest in compounds like Dodecanal, 12,12-dimethoxy- stemmed from the need for stable derivatives of fatty aldehydes for analytical and synthetic purposes. Early studies focused on the synthesis and characterization of acetals derived from various aldehydes, including those with long alkyl chains. nih.govacs.org The primary motivation was to develop reliable methods for protecting the aldehyde group during complex chemical syntheses and to create stable reference compounds for analytical techniques like gas-liquid chromatography (GLC). nih.gov

As synthetic organic chemistry advanced, the use of acetals as protecting groups became a standard strategy. Research then expanded to explore the reactivity and applications of these protected aldehydes in more intricate molecular architectures. The stability of acetals under neutral and basic conditions, coupled with their straightforward removal under acidic conditions, made them invaluable tools for organic chemists.

More recently, research has shifted towards understanding the broader utility of fatty aldehyde acetals. In the context of materials science and biochemistry, the unique physical and chemical properties of these molecules are being investigated. For instance, their amphiphilic nature, arising from the combination of a long hydrophobic alkyl chain and a more polar acetal group, suggests potential applications in areas such as surfactant and formulation chemistry. The study of Dodecanal, 12,12-dimethoxy- and related compounds has thus evolved from a focus on fundamental protection chemistry to a broader exploration of their functional properties and potential applications in diverse scientific fields.

Current Research Frontiers and Significance of Dodecanal, 12,12-dimethoxy-

In the field of analytical chemistry, Dodecanal, 12,12-dimethoxy- serves as a valuable reference standard for the identification and quantification of fatty aldehydes and their derivatives in complex matrices, such as food products and biological samples. Its stability ensures the accuracy and reproducibility of analytical methods.

Furthermore, ongoing research explores the potential of fatty aldehyde acetals as precursors in the synthesis of novel materials and biologically active molecules. The long alkyl chain provides a scaffold that can be functionalized to create complex structures with specific properties. For example, the aldehyde can be regenerated and then used in subsequent reactions to build larger molecules.

The study of plasmalogens, a class of ether lipids found in cell membranes, also intersects with research on fatty aldehyde acetals. nih.gov The analysis of the aldehydogenic moieties of plasmalogens can be facilitated by their conversion to stable cyclic acetals, which are structurally related to Dodecanal, 12,12-dimethoxy-. nih.gov This analytical approach aids in understanding the role of these lipids in biological systems.

The significance of Dodecanal, 12,12-dimethoxy- in advanced chemical research lies in its dual role as a stable, protected form of a reactive fatty aldehyde and as a molecule with its own distinct properties. Its study contributes to fundamental knowledge in organic synthesis, analytical chemistry, and materials science, with potential applications extending to various industrial and biomedical fields.

Table of Physicochemical Properties of Dodecanal, 12,12-dimethoxy-

| Property | Value |

|---|---|

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| CAS Number | 14620-52-1 nist.gov |

| Density | 0.844 g/cm³ |

| Boiling Point | 265.6°C |

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dodecanal | C12H24O | The parent fatty aldehyde with a characteristic odor. wikipedia.org |

| Methanol | CH4O | The alcohol used in the synthesis of the dimethyl acetal. |

| Dodecanoic Acid | C12H24O2 | The oxidation product of dodecanal. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

84201-78-5 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

12,12-dimethoxydodecanal |

InChI |

InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 |

InChI Key |

MTDPQXWLNZDRPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCCCCCCCC=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Dodecanal, 12,12 Dimethoxy

Acetalization Pathways and Catalysis for Dodecanal (B139956), 12,12-dimethoxy- Formation

The general mechanism for acid-catalyzed acetal (B89532) formation proceeds through several key steps:

Protonation of the carbonyl oxygen of dodecanal by the acid catalyst. libretexts.org

Nucleophilic attack by a molecule of methanol (B129727) on the activated carbonyl carbon, which results in the formation of a hemiacetal intermediate. libretexts.org

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule, leading to a resonance-stabilized carbocation (an oxocarbenium ion). masterorganicchemistry.com

Attack by a second molecule of methanol on the carbocation.

Deprotonation to yield the final product, Dodecanal, 12,12-dimethoxy-, and regenerate the acid catalyst. libretexts.org

The reaction of dodecanal with methanol to form Dodecanal, 12,12-dimethoxy- requires an acid catalyst because alcohol is a weak nucleophile. libretexts.org The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack. libretexts.org This catalysis can be achieved through either homogeneous or heterogeneous systems.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. For the synthesis of Dodecanal, 12,12-dimethoxy-, common homogeneous catalysts include strong Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgorganicchemistrytutor.com These catalysts are effective in protonating the carbonyl oxygen, thereby initiating the reaction cascade. The choice of catalyst can influence reaction rates and yields, with stronger acids generally leading to faster kinetics. However, the use of strong, soluble acids can necessitate a neutralization step during the workup process to quench the reaction and prevent the reverse reaction (hydrolysis) from occurring. researchgate.net

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amount, often with excess methanol, room temperature to mild heating. | Strong acid, high catalytic activity, low cost. organicchemistrytutor.com | Can cause side reactions (e.g., dehydration, charring), requires neutralization. |

| Hydrochloric Acid (HCl) | Used as a solution in methanol or as a gas. | Effective, readily available. | Corrosive, volatile, requires careful handling and neutralization. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount, often used with azeotropic water removal. | Solid, non-volatile, easier to handle than liquid acids, highly effective. organicchemistrytutor.com | More expensive than H₂SO₄, requires neutralization. |

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in industrial processes, primarily due to the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. nih.govrsc.org For the formation of Dodecanal, 12,12-dimethoxy-, various solid acid catalysts can be employed.

Examples of heterogeneous catalysts applicable to acetalization include:

Acidic Ion-Exchange Resins : Materials like Amberlyst-15, which is a sulfonic acid-functionalized polystyrene resin, serve as effective and reusable catalysts. organic-chemistry.orgresearchgate.net

Zeolites and Clays (B1170129) : Porous aluminosilicate (B74896) materials such as zeolites or clays like montmorillonite (B579905) can provide acidic sites for catalysis.

Silica-Supported Acids : Acids like perchloric acid adsorbed onto a solid support like silica (B1680970) gel have been shown to be extremely efficient and reusable catalysts for acetalization, often allowing for solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

These solid catalysts can be packed into a fixed-bed reactor, allowing for continuous processing, which is highly desirable for industrial-scale production. researchgate.net

The formation of Dodecanal, 12,12-dimethoxy- is a reversible equilibrium reaction. libretexts.orgorganicchemistrytutor.com To achieve a high yield of the acetal product, the equilibrium must be shifted to the product side in accordance with Le Châtelier's principle. organicchemistrytutor.com This is most commonly achieved by removing the water that is formed as a byproduct of the reaction. libretexts.orgorganicchemistrytutor.com

Several strategies are employed to remove water from the reaction mixture:

Azeotropic Distillation : Using a Dean-Stark apparatus with a water-immiscible solvent (e.g., toluene (B28343) or benzene) allows for the continuous removal of water as it forms an azeotrope with the solvent, which is then distilled off. libretexts.orgresearchgate.net

Use of Dehydrating Agents : Chemical agents can be added to the reaction to consume water as it is formed. A common and effective method is the use of trimethyl orthoformate. organic-chemistry.org It reacts with water to produce methyl formate (B1220265) and methanol, effectively removing water from the equilibrium and driving the reaction to completion. organic-chemistry.org Other drying agents like anhydrous calcium chloride (CaCl₂) or molecular sieves can also be used. masterorganicchemistry.comorganicchemistrytutor.com

Excess Reactant : Using a large excess of methanol can also help to shift the equilibrium towards the product side. masterorganicchemistry.comorganicchemistrytutor.com

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Dean-Stark Trap | Continuously removes water via azeotropic distillation with a solvent like toluene. researchgate.net | Highly effective for driving equilibrium; suitable for laboratory and pilot scale. libretexts.org | Requires an additional solvent which must be removed later; may require higher temperatures. researchgate.net |

| Molecular Sieves | Porous materials (e.g., 4Å zeolites) that physically trap water molecules. organicchemistrytutor.com | Mild conditions; easy to remove by filtration; does not introduce other chemicals. researchgate.net | Stoichiometric use required; can be costly for large-scale reactions. |

| Trimethyl Orthoformate | Reacts irreversibly with water to form methyl formate and methanol. organic-chemistry.org | Very efficient; byproducts are volatile and easily removed. | Adds to the cost of reagents; introduces other compounds into the mixture. |

On an industrial scale, the synthesis of acetals like Dodecanal, 12,12-dimethoxy- is optimized for efficiency, cost-effectiveness, and environmental considerations. A key technology employed is reactive distillation (also known as catalytic distillation). google.com This process combines chemical reaction and product separation into a single unit. google.com

In a reactive distillation column, the aldehyde and alcohol reactants are fed into a column containing a solid, heterogeneous acid catalyst. google.com The reaction occurs within the catalytic zone. As the products are formed, the lower-boiling acetal product is continuously removed from the top of the column, while the higher-boiling water byproduct is removed from the bottom. google.com This simultaneous reaction and separation efficiently drives the equilibrium towards the product, leading to high conversion rates and purity while minimizing energy consumption and waste. google.com

Process optimization involves adjusting parameters such as temperature, pressure, reactant feed ratio, and residence time to maximize throughput and yield while minimizing costs. The use of robust, reusable heterogeneous catalysts is central to making the process economically viable and sustainable. rsc.orgstanford.edu

Acid-Catalyzed Acetalization from Dodecanal and Methanol

Precursor Synthesis: Dodecanal (Lauryl Aldehyde)

The primary precursor for the synthesis of Dodecanal, 12,12-dimethoxy- is dodecanal (C₁₂H₂₄O), also commonly known as lauryl aldehyde. solubilityofthings.comwikipedia.org Dodecanal is a colorless or slightly yellow oily liquid with a characteristic soapy or citrus-like odor. solubilityofthings.com It is found naturally in sources like citrus oils but is produced synthetically for commercial and industrial use. solubilityofthings.comwikipedia.org

The most common industrial synthesis route for dodecanal is the catalytic dehydrogenation or oxidation of the corresponding C12 alcohol, dodecanol (B89629) (lauryl alcohol). solubilityofthings.comwikipedia.orgchemicalbook.comatamanchemicals.com

Dehydrogenation of Dodecanol : This process involves passing dodecanol vapor over a metal catalyst (e.g., copper-based) at elevated temperatures, which removes hydrogen gas (H₂) to form the aldehyde.

Oxidation of Dodecanol : Controlled oxidation of dodecanol using an oxidizing agent can also yield dodecanal.

Alternative, less common synthetic routes include the hydroformylation of the C11 alkene, undecylene. solubilityofthings.com Purification of commercially produced dodecanal can be achieved through methods such as fractional distillation under vacuum or melt crystallization to separate it from isomers or impurities. chemicalbook.comatamanchemicals.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O | solubilityofthings.comwikipedia.org |

| Molar Mass | 184.32 g/mol | solubilityofthings.comwikipedia.org |

| Appearance | Colorless to slightly yellow oily liquid | solubilityofthings.com |

| Density | 0.8293 g/cm³ | solubilityofthings.com |

| Melting Point | -5.5 to 12 °C | solubilityofthings.comwikipedia.org |

| Boiling Point | 243 to 257 °C | solubilityofthings.comwikipedia.org |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | solubilityofthings.comchemicalbull.com |

Oxidation of Dodecanol

The oxidation of primary alcohols, such as dodecanol, to aldehydes is a fundamental transformation in organic chemistry. ijcce.ac.ir Achieving high selectivity for the aldehyde product, dodecanal, without over-oxidation to dodecanoic acid is a primary challenge. ijcce.ac.ir

One effective method for the selective oxidation of 1-dodecanol (B7769020) (lauryl alcohol) to 1-dodecanal (lauraldehyde) involves the use of potassium chromate (B82759) (K2CrO4) as the oxidizing agent under liquid-liquid phase transfer catalysis (LL-PTC). ijcce.ac.irijcce.ac.ir This technique is advantageous as chromium(VI) reagents can selectively oxidize alcohols to aldehydes with minimal formation of carboxylic acids. ijcce.ac.irresearchgate.net

In this system, a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide (TBAB), facilitates the transfer of the oxidizing agent from the aqueous phase to the organic phase where the alcohol is present. ijcce.ac.irijcce.ac.ir This method has been shown to produce dodecanal with negligible amounts of dodecanoic acid. ijcce.ac.ir The reaction is typically carried out in a batch reactor, and various parameters can be optimized to increase the conversion of 1-dodecanol. ijcce.ac.ir

| Parameter | Effect on 1-Dodecanol Conversion |

| Speed of Agitation | Increases |

| Temperature | Increases |

| Phase Transfer Catalyst Loading | Increases |

| Concentration of 1-Dodecanol | Decreases (at higher concentrations) |

This table summarizes the effects of various reaction parameters on the conversion of 1-dodecanol using potassium chromate with phase transfer catalysis. ijcce.ac.ir

The mechanism for the selective oxidation of primary alcohols using phase-transferred monochromate involves the formation of a chromate ester. growingscience.com This intermediate then decomposes to yield the aldehyde product. growingscience.com The reaction exhibits first-order dependence on both the alcohol and the monochromate ion concentration. growingscience.com

Kinetic studies on the oxidation of 1-dodecanol with potassium chromate under phase transfer conditions have revealed that the reaction rate is influenced by several factors. An activation energy of approximately 5 kcal/mol has been calculated, suggesting that the reaction may be controlled by mass transfer. ijcce.ac.ir A proposed kinetic model fits the experimental data, and the values for the reaction rate constant (kR) and the mass transfer coefficient (kLCa) have been determined. ijcce.ac.ir

Hydroformylation of Alkenes as a Route to Dodecanal

Hydroformylation, also known as oxo synthesis, is a significant industrial process for the production of aldehydes from alkenes. solubilityofthings.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of dodecanal, undecylene (1-undecene) would be the appropriate starting material. solubilityofthings.com

This process is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. The choice of catalyst and ligands can influence the regioselectivity of the reaction, favoring the formation of either the linear (n) or branched (iso) aldehyde. For dodecanal production, conditions are optimized to favor the formation of the terminal aldehyde.

Aldehyde-Selective Wacker-type Oxidation of Terminal Olefins (e.g., 1-dodecene (B91753) to 1-dodecanal)

The Wacker oxidation is a well-established palladium-catalyzed process that typically converts terminal olefins into methyl ketones (Markovnikov product). researchgate.netorganic-chemistry.org However, recent advancements have led to the development of aldehyde-selective (anti-Markovnikov) Wacker-type oxidations, providing a direct route to aldehydes like dodecanal from terminal alkenes such as 1-dodecene. google.comd-nb.info

Achieving high anti-Markovnikov selectivity in the Wacker oxidation of unbiased olefins has been a significant challenge. google.com A breakthrough in this area involves a nitrite-modified catalytic system. organic-chemistry.org This system can reverse the typical regioselectivity of the Wacker oxidation. google.com By employing a catalyst system often composed of a palladium complex, a copper complex, and a nitrite (B80452) source under aerobic conditions, terminal olefins can be efficiently converted to aldehydes. google.com The presence of proximal oxygen functional groups in the alkene substrate can also enhance aldehyde selectivity, likely through coordination with the palladium catalyst. organic-chemistry.org

| Catalyst System Component | Role |

| Palladium Complex (e.g., [PdCl2(PhCN)2]) | Primary catalyst for olefin oxidation |

| Copper Complex (e.g., CuCl2·2H2O) | Co-catalyst for re-oxidizing palladium |

| Nitrite Source (e.g., AgNO2 or NaNO2) | Key for achieving aldehyde selectivity |

This table outlines the components of a typical catalyst system for aldehyde-selective Wacker oxidation. google.com

Stoichiometric control experiments and reaction profile analysis have been crucial in understanding and optimizing the aldehyde-selective Wacker oxidation. google.com For the oxidation of 1-dodecene, studies have shown that the concentration of the nitrite source can significantly impact the reaction's efficiency and selectivity. google.com Reaction profile analysis helps in assessing the stability of the catalytically active species responsible for the aldehyde-selective oxidation. google.com These studies have demonstrated that synthetically useful yields of dodecanal can be achieved from 1-dodecene. google.com Furthermore, 18O-labeling experiments have confirmed that the aldehydic oxygen is derived from the nitrite. google.com

Chemical Reactivity and Transformation Pathways of Dodecanal, 12,12 Dimethoxy

Hydrolysis of the Acetal (B89532) Moiety

The hydrolysis of the acetal group in Dodecanal (B139956), 12,12-dimethoxy- is a fundamental reaction that results in the regeneration of the parent aldehyde, dodecanal, and the corresponding alcohol, methanol (B129727). This process is typically catalyzed by acid. orgoreview.com

Acid-Catalyzed Reversion to Dodecanal

In the presence of an acid catalyst and water, Dodecanal, 12,12-dimethoxy- readily undergoes hydrolysis to form dodecanal and two equivalents of methanol. orgoreview.comchemistrysteps.com This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.compressbooks.pub The general mechanism for acid-catalyzed acetal hydrolysis involves several key steps:

Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst, which turns the methoxy (B1213986) group into a good leaving group. orgoreview.comchemistrysteps.compearson.com

Formation of an Oxonium Ion: The other oxygen atom's lone pair of electrons assists in the departure of the protonated methoxy group (methanol), forming a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.comchemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base, resulting in the formation of a hemiacetal. orgoreview.comchemistrysteps.com

Repetition of Steps: The second methoxy group is then protonated, leaves as methanol, and another water molecule attacks the resulting carbocation, ultimately leading to the formation of dodecanal after a final deprotonation step. orgoreview.comchemistrysteps.com

The reaction is typically carried out in aqueous acidic solutions, such as those containing hydrochloric acid or sulfuric acid, at room or elevated temperatures.

Factors Influencing Hydrolytic Stability

The stability of the acetal group towards hydrolysis is influenced by several factors:

pH: Acetals are stable under basic conditions but readily hydrolyze in acidic environments. nih.govresearchgate.net The rate of hydrolysis is significantly influenced by the pH of the solution. researchgate.net

Steric Hindrance: Increased steric hindrance around the acetal carbon can affect the rate of hydrolysis. numberanalytics.com

Electronic Effects: Electron-donating groups attached to the carbonyl carbon generally stabilize the intermediate carbocation formed during hydrolysis, thus increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and decrease the rate of hydrolysis. nih.govnumberanalytics.com

Solvent: The nature of the solvent and the water ratio can influence the degradation process. whiterose.ac.uk For instance, in some systems, a specific solvent/water ratio is necessary for degradation to occur. whiterose.ac.uk

Table 1: Factors Affecting the Hydrolytic Stability of Acetals

| Factor | Effect on Hydrolysis Rate | Rationale |

| Low pH (Acidic Conditions) | Increases | Catalyzes the protonation of the acetal oxygen, initiating the reaction. nih.govresearchgate.net |

| High pH (Basic Conditions) | Decreases (Stable) | Acetals are generally stable in basic and neutral media. nih.gov |

| Electron-Donating Groups | Increases | Stabilize the intermediate carbocation formed during the rate-determining step. nih.gov |

| Electron-Withdrawing Groups | Decreases | Destabilize the intermediate carbocation. researchgate.netnumberanalytics.com |

| Steric Hindrance | Decreases | Hinders the approach of the nucleophile (water) to the acetal carbon. numberanalytics.com |

Oxidative Transformations of Dodecanal, 12,12-dimethoxy-

The acetal group in Dodecanal, 12,12-dimethoxy- can undergo oxidation under specific conditions, leading to different products depending on the strength of the oxidizing agent and the reaction parameters.

Formation of Dodecanoic Acid under Strong Oxidative Conditions

Under the influence of strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, the acetal can be converted to the corresponding carboxylic acid, dodecanoic acid. While the direct oxidation of the acetal to the carboxylic acid is a potential pathway, it is more common for the acetal to first be hydrolyzed to the aldehyde (dodecanal), which is then rapidly oxidized to dodecanoic acid. The stability of acetals to many oxidizing agents means that this transformation often requires harsh conditions that can also cleave the acetal. organic-chemistry.org

Controlled Oxidation Strategies

Controlled oxidation of acetals can lead to the formation of esters. For example, ozone has been shown to react smoothly with acetals to yield the corresponding esters. researchgate.net The mechanism is proposed to involve a specific conformation where each oxygen atom has an electron pair orbital oriented antiperiplanar to the C-H bond of the acetal. researchgate.net

Another approach involves the use of N-hydroxyphthalimide (NHPI) and a cobalt (II) acetate (B1210297) co-catalyst with molecular oxygen to oxidize acetals to esters. organic-chemistry.org Furthermore, site-selective electrochemical oxidation of methylarenes to aromatic acetals has been demonstrated, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This highlights the potential for electrochemical methods in the controlled transformation of acetal-containing compounds.

Nucleophilic Substitution Reactions Involving the Acetal Group

While acetals are generally unreactive towards nucleophiles and bases, nucleophilic substitution at the acetal carbon can be achieved under specific, typically acidic, conditions. pressbooks.pubvaia.com The acetal group itself is a poor leaving group (CH3O-). vaia.com Therefore, for a nucleophilic substitution to occur, one of the alkoxy groups must be converted into a good leaving group, which is typically achieved through protonation in an acidic medium. orgoreview.compearson.com

Once protonated, the loss of an alcohol molecule (methanol) leads to the formation of a resonance-stabilized oxonium ion. pressbooks.pub This oxonium ion is electrophilic and can be attacked by a variety of nucleophiles. youtube.com

Recent research has shown that remote participating groups within the molecule can influence the stereoselectivity of nucleophilic substitution reactions of acyclic acetals. acs.org For instance, a remote carbonyl group can facilitate the formation of a cyclic dioxocarbenium ion intermediate, which then reacts with a nucleophile. The stereochemical outcome of such reactions can depend on the size of both the nucleophile and substituents on the acetal-containing molecule. acs.org

Table 2: Summary of Key Reaction Pathways for Dodecanal, 12,12-dimethoxy-

| Reaction Type | Reagents/Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Dodecanal, Methanol |

| Strong Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Dodecanoic acid (often via dodecanal intermediate) |

| Controlled Oxidation (Ozonolysis) | Ozone researchgate.net | Corresponding ester |

| Nucleophilic Substitution | Acid catalyst, Nucleophile pressbooks.pub | Substituted dodecanal derivative |

Palladium-Catalyzed Deprotection Strategies to Regenerate Aldehydes

The acetal group is one of the most common protecting groups for aldehydes due to its stability in neutral and basic conditions. researchgate.net The regeneration of the aldehyde from the acetal is a critical step in multi-step synthesis. While traditional methods often rely on acidic hydrolysis, these conditions can be harsh and incompatible with acid-sensitive functional groups elsewhere in the molecule. researchgate.net

Palladium-catalyzed methods offer a mild and highly efficient alternative for the deprotection of acetals like Dodecanal, 12,12-dimethoxy-. google.comorganic-chemistry.org These protocols typically proceed under neutral conditions with low catalyst loading at ambient temperatures, enhancing their applicability in complex syntheses. google.comorganic-chemistry.org For instance, Pd(II)-catalyzed deprotection has been shown to be effective for acetals and ketals, even in the presence of functional groups that are sensitive to acid. researchgate.net Research has demonstrated that palladium catalysis can efficiently unmask a wide array of carbonyl compounds from their acetal forms in excellent yields. google.com

Another strategy involves the palladium-on-carbon catalyzed chemoselective oxygen oxidation of aromatic acetals, highlighting the diverse applications of palladium in these transformations. chemistrysteps.com While this specific method targets aromatic acetals, the underlying principles of palladium's catalytic activity are broadly applicable. The choice of palladium catalyst and reaction conditions can be tuned to achieve high chemoselectivity, allowing for the deprotection of aldehyde acetals while leaving other protecting groups, such as silyl (B83357) ethers or even ketals, intact. chemistrysteps.comleah4sci.com This selectivity is a significant advantage over conventional acid-catalyzed methods. leah4sci.com

Table 1: Comparison of Acetal Deprotection Methods

| Method | Catalyst / Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Brønsted or Lewis Acids (e.g., HCl, Er(OTf)₃) | Aqueous or organic solvent | Simple, widely used | Harsh conditions, lacks chemoselectivity for acid-sensitive groups. researchgate.net |

| Palladium Catalysis | Pd(II) complexes, Pd/C | Neutral, mild temperature | High efficiency, excellent yields, chemoselective, tolerates sensitive groups. researchgate.netgoogle.com | Cost of catalyst, potential for catalyst poisoning. |

| Other Lewis Acids | In(OTf)₃, Bi(NO₃)₃, ZrCl₄ | Neutral, room temp or microwave | Mild, chemoselective for ketone vs. aldehyde acetals. google.comorganic-chemistry.org | Reagent specificities and limitations. |

Utilization of Dodecanal, 12,12-dimethoxy- as a Synthon in Organic Synthesis

As a protected long-chain aldehyde, Dodecanal, 12,12-dimethoxy- is a valuable synthetic building block, or synthon. Its stability allows it to be carried through various reaction sequences before the reactive aldehyde functionality is liberated for further transformation.

Applications in Cyclization Reactions

Dodecanal, 12,12-dimethoxy- can be utilized in the synthesis of cyclic structures, such as those formed via cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for forming six-membered rings. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com The rate of this reaction is often enhanced when the dienophile contains an electron-withdrawing group, such as an aldehyde. masterorganicchemistry.comorganic-chemistry.org A synthetic strategy can involve a molecule containing the Dodecanal, 12,12-dimethoxy- moiety as part of the dienophile. The stable acetal can withstand the reaction conditions, and subsequent deprotection regenerates the aldehyde in the newly formed cyclic product.

For example, studies on the formation of norbornane (B1196662) scaffolds have utilized aliphatic aldehydes to form acetals that are then subjected to cyclization conditions. rsc.org The research confirmed that aliphatic acetals are not prone to the isomerisation complications that can affect their aromatic counterparts, demonstrating their robustness in such synthetic sequences. rsc.org The exo-orientation of the alkyl chain can be controlled and confirmed through spectroscopic methods. rsc.org Furthermore, hetero-Diels-Alder reactions, where the dienophile is a carbonyl compound, can form dihydropyran rings. wikipedia.org In such cases, the deprotected dodecanal could act as the dienophile.

Chain Extension Methodologies

A primary use of aldehydes in synthesis is for the extension of carbon chains. chemistrysteps.comleah4sci.com Dodecanal, 12,12-dimethoxy- serves as a precursor for such transformations, which typically require the deprotection to the free aldehyde, dodecanal, prior to the chain-extending reaction.

Grignard Reaction : The Grignard reaction is a classic and versatile method for forming new carbon-carbon bonds and extending a molecule's carbon skeleton. chemistrysteps.comleah4sci.com A Grignard reagent (R-MgX) can add to the carbonyl carbon of dodecanal, and after an aqueous workup, a secondary alcohol with an extended carbon chain is produced. masterorganicchemistry.comsavemyexams.com The resulting alcohol can then be oxidized if the corresponding ketone is the desired product. chemistrysteps.com The acetal group in Dodecanal, 12,12-dimethoxy- is unreactive towards Grignard reagents, making it an excellent protecting group when other electrophilic sites in the molecule are targeted for a Grignard addition.

Wittig Reaction : The Wittig reaction provides a route to convert aldehydes and ketones into alkenes, effectively extending the carbon chain and introducing a double bond. masterorganicchemistry.com The reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde. masterorganicchemistry.com For instance, dodecanal can be reacted with a specific ylide to synthesize longer-chain, unsaturated compounds. researchgate.netoup.com This method is highly valuable for creating specific alkene geometries. Like the Grignard reaction, the Wittig reaction requires the free carbonyl group, so Dodecanal, 12,12-dimethoxy- would first be deprotected to dodecanal. masterorganicchemistry.com

Introduction of Aldehyde Functionalities

The core utility of Dodecanal, 12,12-dimethoxy- lies in its role as a stable carrier for the C₁₂ aldehyde functionality. In complex total synthesis, it is often necessary to introduce a functional group in a protected form to avoid unwanted side reactions. The dimethyl acetal is stable to a wide range of reagents, including Grignard reagents, organolithiums, and mild oxidizing or reducing agents, which would otherwise react with a free aldehyde. rsc.org

A synthetic strategy might involve attaching the Dodecanal, 12,12-dimethoxy- unit to a larger molecular framework. After several subsequent reaction steps on other parts of the molecule, the aldehyde can be unmasked under mild conditions, such as the palladium-catalyzed methods previously discussed or by using other chemoselective reagents like cerium(III) triflate. organic-chemistry.org This late-stage deprotection reveals the aldehyde, making it available for final transformations. The hydrolysis of dodecanal dimethyl acetal has been studied using various catalytic systems, confirming its role as a reliable precursor to dodecanal. researchgate.net

Synthesis of Odd-Number Carboxamides via Palladium-Catalyzed Aminocarbonylation of Dodecanal Derivatives

A noteworthy application involves the synthesis of odd-numbered linear carboxamides, which are less common in nature, starting from derivatives of dodecanal. Research has shown that (E)- and (Z)-1-iodo-1-dodecene, which can be readily synthesized from dodecanal via its hydrazone intermediate, are effective substrates for palladium-catalyzed aminocarbonylation.

This reaction extends the scope of aminocarbonylation to open-chain iodoalkenes. oup.com Using a palladium(II) acetate and triphenylphosphine (B44618) catalyst system under carbon monoxide pressure, 1-iodo-1-dodecene reacts with various amine nucleophiles to yield the corresponding odd-number carboxamides in moderate to good yields. masterorganicchemistry.comoup.com

Table 2: Amines Used in Palladium-Catalyzed Aminocarbonylation of 1-iodo-1-dodecene

| Amine Nucleophile | Resulting Product Type |

|---|---|

| tert-butylamine | Odd-number carboxamide |

| Piperidine | Odd-number carboxamide |

| Morpholine | Odd-number carboxamide |

| Glycine methyl ester | Odd-number carboxamide containing an amino acid moiety. masterorganicchemistry.comoup.com |

The study found that the chemoselectivity of the reaction, which can sometimes yield alkyne-type amides as byproducts, is influenced by the type of amine used and the pressure of carbon monoxide. oup.com This methodology provides an efficient route for the functionalization of iodoalkenes and a direct pathway to synthesize higher, odd-numbered carboxamides from readily available even-numbered aldehydes like dodecanal. oup.com

Computational and Theoretical Chemistry Studies of Dodecanal, 12,12 Dimethoxy

Molecular Modeling and Simulation of Acetal (B89532) Structures and Conformations

Molecular modeling and simulation are essential for understanding the three-dimensional structure and conformational dynamics of flexible molecules like Dodecanal (B139956), 12,12-dimethoxy-. The long dodecyl chain and the dimethoxy acetal group allow for a multitude of possible conformations, which can be explored using computational methods.

Table 1: Typical Geometrical Parameters for Acetal Groups from Computational Modeling Note: These are generalized values for simple acetals. Specific values for Dodecanal, 12,12-dimethoxy- would require dedicated calculations.

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-O Bond Length | 1.41 - 1.43 Å | The length of the single bonds between the central acetal carbon and the oxygen atoms. |

| C-C Bond Length | 1.52 - 1.54 Å | The length of the bond between the acetal carbon and the adjacent carbon of the alkyl chain. |

| O-C-O Bond Angle | 108° - 112° | The angle between the two oxygen atoms attached to the central acetal carbon. |

| C-O-C Bond Angle | 112° - 118° | The angle involving the ether-like linkages of the methoxy (B1213986) groups. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on ab initio methods and Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. aspbs.comnrel.gov For acetals, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, bond dissociation energies, and the stability of potential intermediates.

Theoretical studies on the acetalization of aldehydes, for example, have used ab initio calculations with basis sets like 6-31G* to investigate the reaction mechanism. eudl.euresearchgate.net Such studies often analyze the distribution of electron density, for instance, through Mulliken charge analysis. In the acetalization of 3-chlorobenzaldehyde, the Mulliken charge on the key carbon atom was shown to change significantly throughout the reaction, indicating its evolving electrophilicity. eudl.eu DFT calculations have also been employed to investigate the mechanism of photolytic cleavage of 2-nitrobenzylidene acetals, showing that preferential bond cleavage is governed by electronic effects. nih.gov Similarly, combining differential mass spectrometry with quantum chemical calculations of fragment formation enthalpies has proven effective in identifying acetal isomers. researchgate.net For Dodecanal, 12,12-dimethoxy-, such calculations would reveal the partial positive charge on the central acetal carbon, marking it as the primary site for acid-catalyzed hydrolysis.

Table 2: Calculated Formation Energy and Mulliken Charge for Intermediates in the Acetalization of 3-Chlorobenzaldehyde Data adapted from a theoretical study using ab initio methods, illustrating the type of data generated by quantum chemical calculations. eudl.eu

| Molecular Species | Formation Energy (kJ/mol) | Mulliken Charge on Acetal Carbon (C8) |

|---|---|---|

| 3-Chlorobenzaldehyde (Reactant) | -11.1 | +0.176 |

| Protonated Intermediate | 574.2 | +0.229 |

| Hemiacetal | 623.4 | +0.283 |

| Acetal (Product) | 425.8 | +0.221 |

Theoretical Investigation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms, including the characterization of short-lived intermediates and transition states that are difficult to observe experimentally. mdpi.comrsc.org The acid-catalyzed formation and hydrolysis of acetals is a well-studied mechanism that serves as a model for Dodecanal, 12,12-dimethoxy-.

Theoretical studies on the acetalization of various aldehydes consistently show a multi-step process. eudl.euresearchgate.neteudl.eu The typical mechanism proceeds as follows:

Protonation: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol). eudl.eulibretexts.org

Formation of Oxocarbenium Ion: The protonated methoxy group departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxocarbenium ion. libretexts.orgacs.org This step is often the rate-limiting step.

Nucleophilic Attack: A nucleophile, such as an alcohol (in acetal formation) or water (in hydrolysis), attacks the electrophilic carbocation. eudl.eulibretexts.org

Deprotonation: The final step involves deprotonation to yield the stable acetal or, in the case of hydrolysis, the hemiacetal which rapidly converts to the aldehyde.

Computational studies map out the potential energy surface of this process, calculating the energies of reactants, intermediates, transition states, and products. kit.edu For example, in the acetalization of 3-chlorobenzaldehyde, the hemiacetal was identified as the most unstable intermediate, while the final acetal product was the most stable species, possessing the lowest formation energy. eudl.eu This detailed energetic mapping allows for a quantitative understanding of the reaction pathway.

Structure-Reactivity Relationship Studies for Acetal Systems

Structure-reactivity relationship studies aim to understand how changes in a molecule's structure affect its reaction rates and outcomes. youtube.com Computational methods are invaluable for quantifying these relationships. For acetal systems, a key factor governing reactivity is the stability of the oxocarbenium ion intermediate.

Studies on substituted tetrahydropyran (B127337) acetals have shown that substituents dramatically influence stereoselectivity by modulating the stability of this intermediate through effects like hyperconjugation. acs.org Electron-donating groups stabilize the positively charged intermediate, accelerating reactions that proceed through it. The long alkyl chain of Dodecanal, 12,12-dimethoxy- acts as a weak electron-donating group, which would influence the stability of its corresponding oxocarbenium ion. Furthermore, studies on the photolysis of 2-nitrobenzylidene acetals found that cleavage occurs preferentially at the C-O bond near more electron-withdrawing groups, a finding supported by DFT calculations. nih.gov Research into glycoside hydrolysis has also shown that the presence and conformation of an acetal ring can significantly retard the reaction rate compared to analogues without the ring. nih.gov These principles allow for the prediction of how structural modifications to Dodecanal, 12,12-dimethoxy- would impact its chemical behavior.

Table 3: Qualitative Structure-Reactivity Relationships in Acetal Reactions This table generalizes findings from various computational and experimental studies on how substituents affect reactions proceeding via oxocarbenium ion intermediates. nih.govacs.orgnih.gov

| Substituent Type on Carbon Backbone | Effect on Oxocarbenium Ion | Predicted Effect on Reaction Rate (e.g., Hydrolysis) |

|---|---|---|

| Electron-Donating Groups (e.g., Alkyl) | Stabilizing | Increased rate |

| Electron-Withdrawing Groups (e.g., Halogens, Nitro) | Destabilizing | Decreased rate |

| Steric Hindrance near Acetal Carbon | May hinder nucleophilic attack or catalyst approach | Decreased rate |

| Cyclic Acetal Structure | Conformational constraints | Generally decreased rate compared to acyclic analogues |

Interactions with Biological Systems: Mechanistic and Chemo Biological Perspectives

Molecular Interactions with Olfactory Receptors and Odorant-Binding Proteins

The perception of volatile chemical signals by insects is a critical process for foraging, mating, and avoiding predators. This process is mediated by olfactory receptors (ORs) and odorant-binding proteins (OBPs) located in the antennae. OBPs are small, soluble proteins that are believed to transport hydrophobic odorant molecules through the aqueous environment of the sensillar lymph to the ORs. cymitquimica.comthegoodscentscompany.com

Direct binding affinity studies of Dodecanal (B139956), 12,12-dimethoxy- with olfactory proteins are not available in the current scientific literature. However, research on its parent compound, dodecanal, offers valuable insights. A study on the odorant-binding protein AmelOBP2 from the honeybee, Apis mellifera ligustica, demonstrated a strong binding affinity for dodecanal. researchgate.netnist.gov In this study, AmelOBP2 exhibited a high affinity for several aldehyde compounds found in melon floral volatiles, with dodecanal being one of the most potent binders. researchgate.net

Table 1: Binding Affinity of Selected Aldehydes to AmelOBP2

| Compound | Binding Affinity (Ki, µM) | Source |

|---|---|---|

| Dodecanal | 1.05 | researchgate.net |

| E-2-hexenal | 2.13 | researchgate.net |

| Benzaldehyde | 3.57 | researchgate.net |

Note: A lower Ki value indicates a stronger binding affinity.

Given that dodecanal shows strong binding to AmelOBP2, it is plausible that its derivative, Dodecanal, 12,12-dimethoxy-, may also interact with insect OBPs. However, the presence of the dimethoxy group would alter the molecule's size, polarity, and conformational flexibility, which would in turn influence its binding affinity. Without experimental data for the dimethoxy variant, any potential interaction remains speculative.

For instance, studies on Apis mellifera have shown strong EAG responses to various aldehydes, including 1-nonanal, E-2-hexenal, and E-2-octenal. nist.govni.ac.rs These aldehydes are common components of floral scents and play a role in attracting pollinators. ni.ac.rs The response to these volatiles can be dose-dependent, and the sensitivity can vary between different insect species. ni.ac.rs In the moth Cactoblastis cactorum, aliphatic aldehydes have been shown to elicit responses in olfactory receptor cells. nist.gov Similarly, in locusts, certain green leaf aldehydes like hexanal (B45976) are detected by olfactory receptor neurons on the palps.

These findings collectively underscore the significance of the aldehyde functional group in mediating insect olfactory responses. While this provides a basis for hypothesizing that Dodecanal, 12,12-dimethoxy- could be olfactorily active, empirical electrophysiological data are needed for confirmation.

Role as a Secondary Metabolite in Biological Pathways (referencing its parent compound, dodecanal)

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. Dodecanal, 12,12-dimethoxy- has been identified as a naturally occurring compound in the chemical profiles of plants such as stinging nettle (Urtica dioica) and Mondia whitei, which suggests it is a secondary metabolite in these species. nist.gov

Its parent compound, dodecanal (also known as lauric aldehyde), is a well-documented secondary metabolite found in a variety of plants, including citrus fruits and coriander. In plants, fatty aldehydes like dodecanal are derived from the oxidation of fatty acids. These compounds contribute to the plant's aroma and can act as signaling molecules or defense compounds against herbivores and pathogens. Dodecanal is considered a fatty aldehyde, and its biosynthesis is part of the broader fatty acid metabolism.

The formation of Dodecanal, 12,12-dimethoxy- would likely involve the subsequent modification of dodecanal. The presence of the 12,12-dimethoxy group suggests an enzymatic reaction that converts the terminal aldehyde group into a dimethyl acetal (B89532). Acetal formation is a known biological transformation, though the specific enzymes and pathways leading to Dodecanal, 12,12-dimethoxy- in plants have not yet been elucidated.

Chemoenzymatic Synthesis or Biotransformation Pathways

There is currently no specific information in the scientific literature detailing the chemoenzymatic synthesis or biotransformation pathways for Dodecanal, 12,12-dimethoxy-.

However, general principles of biotransformation can be applied. The biotransformation of alkanes and fatty alcohols is an area of active research. For example, cytochrome P450 monooxygenases are enzymes capable of hydroxylating alkanes to alcohols, which can then be further oxidized to aldehydes and carboxylic acids. The reverse reaction, the reduction of aldehydes to alcohols, is also common in microorganisms. The biotransformation of dodecanal's precursor, dodecane, can lead to the formation of 1-dodecanol (B7769020), dodecanal, and dodecanoic acid.

Chemoenzymatic synthesis involves the combination of chemical and enzymatic steps to create a target molecule. This approach is often used to achieve high selectivity and yield under mild reaction conditions. While specific protocols for Dodecanal, 12,12-dimethoxy- are not described, one could envision a chemoenzymatic route starting from dodecanal. This would involve the enzymatic or chemical conversion of the aldehyde group to a dimethyl acetal.

A predicted biotransformation half-life for Dodecanal, 12,12-dimethoxy- has been calculated, but this is based on computational models rather than experimental data. ni.ac.rs

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Novel and Sustainable Synthetic Routes for Dodecanal (B139956), 12,12-dimethoxy-

The traditional synthesis of acetals, including Dodecanal, 12,12-dimethoxy-, often involves the acid-catalyzed reaction of an aldehyde with an alcohol. chemistrysteps.com However, these methods can suffer from drawbacks such as the use of corrosive acids, harsh reaction conditions, and the generation of significant waste. chemistrysteps.com Future research is increasingly focused on the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, functionalized mesoporous silica (B1680970), and ion-exchange resins, offers advantages in terms of catalyst recyclability, reduced corrosion, and simplified product purification. Research into designing highly active and selective solid catalysts for the synthesis of long-chain acetals is a promising avenue.

Biocatalysis: The employment of enzymes, such as lipases, as catalysts for acetalization presents a green alternative. Biocatalytic processes often proceed under mild conditions with high selectivity, minimizing byproduct formation. The exploration of specific enzymes capable of efficiently catalyzing the formation of Dodecanal, 12,12-dimethoxy- is a significant future direction.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient large-scale production. The development of flow-based synthetic methods for Dodecanal, 12,12-dimethoxy- could lead to more sustainable manufacturing processes.

Solvent-Free and Alternative Solvent Systems: Minimizing or replacing traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of green solvents for the synthesis of long-chain acetals is crucial.

| Synthetic Approach | Key Advantages | Research Focus |

| Heterogeneous Catalysis | Recyclability, Reduced Corrosion, Simplified Purification | Design of highly active and selective solid acid catalysts. |

| Biocatalysis | Mild Conditions, High Selectivity, Reduced Byproducts | Identification and optimization of enzymes for long-chain acetal (B89532) synthesis. |

| Flow Chemistry | Enhanced Control, Improved Efficiency, Scalability | Development of continuous flow processes for acetal production. |

| Solvent-Free/Alternative Solvents | Reduced Environmental Impact, Improved Safety | Exploration of environmentally benign reaction media. |

Design of Advanced Catalytic Systems for Selective Transformations

Beyond its synthesis, the selective transformation of Dodecanal, 12,12-dimethoxy- into other valuable chemical entities is a key area of research. This requires the design of advanced catalytic systems that can precisely control the reactivity of the acetal functionality.

Future research in this area will likely focus on:

Chemoselective Catalysis: Developing catalysts that can selectively activate the acetal group in the presence of other functional groups within a complex molecule is a significant challenge. This would enable the use of Dodecanal, 12,12-dimethoxy- as a versatile intermediate without the need for extensive protecting group strategies. Lewis acids, such as those based on zirconium, cerium, and palladium, have shown promise in chemoselective acetalization and transacetalization reactions. acs.org

Stereoselective Reactions: For chiral molecules, the development of catalytic systems that can achieve high levels of stereoselectivity in reactions involving the acetal group is of paramount importance. Chiral Brønsted acids and metal-ligand complexes are potential candidates for inducing asymmetry in such transformations. acs.org

Photocatalysis: The use of light-driven catalytic processes offers a mild and sustainable approach to chemical transformations. Research into photocatalytic systems, such as those employing Eosin Y, for the activation and functionalization of acetals under neutral conditions is an emerging field. acs.org

Exploration of Dodecanal, 12,12-dimethoxy- as a Versatile Building Block for Complex Architectures

The traditional role of acetals as simple protecting groups is being expanded, with researchers now exploring their potential as versatile building blocks for the construction of complex molecular architectures. The long aliphatic chain of Dodecanal, 12,12-dimethoxy- makes it an attractive precursor for various applications.

Emerging applications and research directions include:

Synthesis of Fragrance and Flavor Compounds: Long-chain aldehydes and their derivatives are important components of many fragrances and flavors. Dodecanal, 12,12-dimethoxy- can serve as a stable precursor to dodecanal, allowing for its controlled release in various formulations.

Polymer Chemistry: Acetal functionalities can be incorporated into polymer backbones or as pendant groups to create materials with tunable properties. The hydrolysis of the acetal group can be used as a trigger for polymer degradation or for the post-polymerization modification of materials. Research into the use of long-chain acetals like Dodecanal, 12,12-dimethoxy- in the synthesis of novel polymers is a growing area.

Surfactant and Lubricant Industries: The long hydrocarbon tail of Dodecanal, 12,12-dimethoxy- is a key feature for applications in surfactants and lubricants. Its derivatives could exhibit interesting interfacial properties and performance characteristics.

Integration of Advanced Analytical and Computational Methodologies for Comprehensive Characterization

A thorough understanding of the structure, reactivity, and properties of Dodecanal, 12,12-dimethoxy- is essential for its effective utilization. The integration of advanced analytical and computational techniques is crucial for its comprehensive characterization.

Future efforts in this domain should include:

Advanced Spectroscopic Techniques: While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used, the application of more advanced methods can provide deeper insights. Two-dimensional NMR techniques can elucidate complex structural features and conformational preferences. Advanced mass spectrometry techniques, such as collision-induced dissociation (CID), can provide detailed information about fragmentation patterns and molecular structure. cdnsciencepub.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic structure, conformational landscape, and reaction mechanisms of molecules. youtube.com These calculations can provide valuable predictions of reactivity and stability, guiding experimental design and interpretation.

In-situ Reaction Monitoring: The use of in-situ analytical techniques, such as process analytical technology (PAT), can provide real-time information on reaction kinetics and the formation of intermediates, leading to a better understanding and optimization of synthetic processes.

| Methodology | Application for Dodecanal, 12,12-dimethoxy- |

| Advanced NMR (e.g., 2D NMR) | Elucidation of complex structural features and conformational analysis. |

| Advanced Mass Spectrometry (e.g., CID) | Detailed fragmentation analysis and structural confirmation. |

| Computational Chemistry (e.g., DFT) | Prediction of reactivity, stability, and reaction mechanisms. |

| In-situ Reaction Monitoring (e.g., PAT) | Real-time analysis of reaction kinetics and optimization of synthesis. |

Deepening Fundamental Understanding of Acetal Reactivity and Stability

A profound understanding of the fundamental principles governing the reactivity and stability of acetals is paramount for unlocking the full potential of Dodecanal, 12,12-dimethoxy-. While the general mechanisms of acetal formation and hydrolysis are well-established, there are still nuances to be explored, particularly for long-chain aliphatic acetals. chemistrysteps.comorganicchemistrytutor.com

Key areas for future fundamental research include:

Stereoelectronic Effects: The influence of stereoelectronic effects, such as the anomeric effect, on the conformation, stability, and reactivity of acyclic acetals like Dodecanal, 12,12-dimethoxy- warrants further investigation. cdnsciencepub.comacs.org A deeper understanding of these effects can lead to better control over reaction outcomes.

Thermodynamics and Kinetics: Detailed thermodynamic and kinetic studies of the formation, hydrolysis, and other transformations of Dodecanal, 12,12-dimethoxy- are needed to develop robust and predictable synthetic protocols. acs.org This includes the determination of equilibrium constants, rate constants, and activation parameters.

Influence of the Long Alkyl Chain: The long dodecyl chain may exert subtle but significant effects on the reactivity and physical properties of the acetal functionality. Investigating the role of this hydrophobic chain on reaction rates, solubility, and interactions with catalysts and other reagents is an important area of study.

Stability under Various Conditions: A comprehensive evaluation of the stability of Dodecanal, 12,12-dimethoxy- under a wide range of conditions (pH, temperature, solvents, and in the presence of various reagents) is essential for its application in multi-step syntheses and in different product formulations. libretexts.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 12,12-dimethoxy-dodecanal, and how can reaction conditions be optimized for yield?

- Methodological Answer : A three-step synthesis approach can be adapted from methods used for structurally similar dimethoxy compounds. For example, dimethoxy groups can be introduced via alkylation or acetal formation under acidic conditions. Optimization may involve adjusting stoichiometry of dimethoxy methane (as in lacosamide synthesis ), reaction temperature (e.g., 0–25°C), and catalyst selection (e.g., methane sulfonic acid). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 12,12-dimethoxy-dodecanal, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the dimethoxy group positions. In -NMR, methoxy protons typically resonate at δ 3.2–3.4 ppm as singlets, while aldehyde protons appear near δ 9.5–10.0 ppm. Infrared (IR) spectroscopy can validate the aldehyde functional group (C=O stretch ~1720 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the formula .

Q. What safety protocols are critical when handling 12,12-dimethoxy-dodecanal in laboratory settings?

- Methodological Answer : Based on analogous dimethoxy compounds, use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound at 2–8°C in airtight containers away from oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do the electron-donating dimethoxy groups influence the electrochemical behavior of 12,12-dimethoxy-dodecanal compared to non-substituted dodecanal?

- Methodological Answer : The dimethoxy groups likely increase electron density at the aldehyde moiety, altering redox potentials. Cyclic voltammetry (CV) studies on dimethoxy viologen analogs show that electron-donating substituents shift reduction potentials to more negative values (e.g., dimethoxy viologen at ) . For 12,12-dimethoxy-dodecanal, CV in anhydrous acetonitrile with as the electrolyte can quantify this effect. Compare with unsubstituted dodecanal to isolate substituent impacts.

Q. What strategies can resolve contradictions in stability data for dimethoxy-substituted aldehydes under acidic or oxidative conditions?

- Methodological Answer : Stability discrepancies may arise from solvent polarity or trace impurities. For example, dimethoxy acetals are prone to hydrolysis under strong acids (e.g., HCl), but stability in mild buffers (pH 4–6) can be assessed via HPLC monitoring over 24–72 hours . Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with kinetic modeling (Arrhenius plots) predict shelf-life under varied conditions.

Q. How can computational modeling predict the regioselectivity of reactions involving 12,12-dimethoxy-dodecanal, such as nucleophilic additions or cyclizations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the aldehyde group’s LUMO energy may dictate nucleophilic attack feasibility. Compare with experimental outcomes (e.g., Grignard reagent additions) to validate computational predictions. Software like Gaussian or ORCA is recommended .

Q. What role do 12,12-dimethoxy groups play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., mono-methoxy, ethoxy) and test in biological assays (e.g., antimicrobial, enzyme inhibition). Use multivariate analysis (e.g., Partial Least Squares regression) to correlate substituent properties (Hammett σ values, steric bulk) with activity. Reference studies on dimethoxy-terphenyl monomers show fluorine substitution enhances thermal stability, suggesting similar SAR approaches .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting reports on the solubility of dimethoxy-substituted aldehydes in polar vs. non-polar solvents?

- Methodological Answer : Design a systematic solubility screen using USP solvents (water, ethanol, hexane, DMSO). Quantify solubility via gravimetric analysis (saturation concentration at 25°C). Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD). If amorphous content is detected, consider annealing or slurry bridging to isolate stable polymorphs .

Q. What experimental controls are essential when assessing the catalytic activity of 12,12-dimethoxy-dodecanal in asymmetric synthesis?

- Methodological Answer : Include (1) a negative control (reaction without catalyst), (2) a positive control (established catalyst like proline), and (3) enantiomeric excess (ee) validation via chiral HPLC or polarimetry. For organocatalytic applications, ensure anhydrous conditions and inert atmosphere (N/Ar) to prevent aldehyde oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.